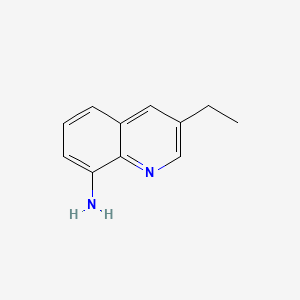

3-Ethylquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-6-9-4-3-5-10(12)11(9)13-7-8/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRHJAPIMKGTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 3 Ethylquinolin 8 Amine

Classical Synthetic Approaches to Substituted Quinoline (B57606) Systems

The traditional methods for synthesizing the quinoline ring are robust and have been refined over many decades. These approaches typically involve the condensation of anilines with other reagents to build the heterocyclic ring.

Condensation Reactions for Quinoline Ring Formation

Several named reactions are fundamental to quinoline synthesis, each offering a different pathway to the core structure. acgpubs.org

Skraup Synthesis: This is one of the oldest methods, reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwordpress.com The reaction proceeds by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778). Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org For 8-aminoquinolines, this method can be adapted, for instance, by using o-phenylenediamine (B120857) as a starting material, which can lead to the formation of 8-aminoquinoline (B160924) derivatives. researchgate.net

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol. iipseries.orgukzn.ac.za This allows for greater diversity in the substitution pattern of the resulting quinoline. The reaction is often catalyzed by strong acids like hydrochloric acid or Lewis acids. ukzn.ac.za Challenges with this method can include harsh reaction conditions and the formation of side products. ukzn.ac.za

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgdrugfuture.com The initial step is the formation of a Schiff base, which then undergoes an acid-catalyzed ring closure to form the quinoline. wikipedia.org This approach is particularly useful for preparing 2,4-substituted quinolines. iipseries.orgwikipedia.org

Friedländer Synthesis: This reaction provides a straightforward route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. acgpubs.orgnih.gov This method is known for its efficiency and versatility, often employing various catalysts to improve yields and reaction conditions. acgpubs.orgnih.gov

Strategies for Functionalization at the 8-Amino Position

Introducing an amino group at the C8 position is a critical step. This functionalization can be achieved either by starting with a pre-functionalized aniline or by modifying the quinoline core after its formation.

Starting with Substituted Anilines: A common strategy is to begin the quinoline synthesis with an o-phenylenediamine or a protected derivative. For instance, the Skraup reaction with o-phenylenediamine can yield 8-aminoquinoline. researchgate.net

Nitration and Reduction: An alternative is to introduce a nitro group at the C8 position of a pre-formed quinoline ring through electrophilic aromatic substitution. The nitro group can then be reduced to the desired amino group using standard reducing agents like tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.

Direct Amination: Modern methods have explored the direct C-H amination of the quinoline ring, although this can be challenging regarding regioselectivity. nih.gov Cross-coupling reactions, such as the Buchwald-Hartwig amination of an 8-haloquinoline, provide another powerful tool for installing the 8-amino group. researchgate.net

Methodologies for Introducing the 3-Ethyl Moiety

The placement of an ethyl group specifically at the C3 position requires careful selection of reagents and reaction conditions.

From α,β-Unsaturated Precursors: The Doebner-von Miller reaction, using an appropriate α,β-unsaturated ketone or aldehyde bearing an ethyl group, can directly lead to a 3-ethylquinoline.

From β-Ketoesters: The Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with a β-keto ester, can be used. vulcanchem.com Employing a β-keto ester with an ethyl substituent at the α-position would lead to the desired 3-ethyl-4-hydroxyquinoline intermediate, which can be further modified.

C-H Functionalization: More recent approaches involve the direct C-H functionalization of the quinoline ring. polyu.edu.hk While C2 and C4 are typically more reactive, specific catalytic systems have been developed to target the C3 position. polyu.edu.hk For instance, nickel-catalyzed methods can achieve C3-alkylation by transforming the quinoline into a more nucleophilic 1,4-dihydroquinoline (B1252258) intermediate in situ. polyu.edu.hk

Ring Expansion: A novel synthesis of ethyl quinoline-3-carboxylates has been developed through a rhodium-catalyzed reaction of indoles with ethyl halodiazoacetates. beilstein-journals.org This involves a cyclopropanation followed by a ring expansion, providing a unique route to C3-functionalized quinolines. beilstein-journals.org

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave and ultrasound irradiation have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions. eurekaselect.comrsc.org

Microwave-Assisted Organic Synthesis of Quinoline Derivatives

Microwave-assisted synthesis has been successfully applied to many classical quinoline syntheses, significantly accelerating the reactions. eurekaselect.comnih.gov

Accelerated Classical Reactions: The Skraup, Combes, and Friedländer syntheses have all been adapted for microwave conditions. nih.govmdpi.com For example, the Friedländer synthesis of quinolines from 2-aminoaryl ketones and α-methylene carbonyl compounds has been efficiently carried out using a reusable solid acid catalyst (Nafion NR50) under microwave irradiation. mdpi.com

Multi-component Reactions: Microwaves are particularly effective for one-pot, multi-component reactions, which are highly atom-economical. acs.org Catalyst-free procedures for synthesizing complex quinoline-fused heterocycles have been developed using microwave irradiation to drive the reaction between formyl-quinolines, heterocyclic amines, and diketones. acs.org

Solvent-Free Conditions: In many cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing the green credentials of the methodology. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Skraup Synthesis | Long reaction times, harsh conditions | Reduced reaction time | nih.gov |

| Friedländer Annulation | Hours to days, often requires high temperatures | Minutes, improved yields | mdpi.com |

| Multi-component Synthesis | Often requires multiple steps and purification | One-pot, shorter time, high efficiency | acs.org |

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation provides an alternative energy source that can enhance chemical reactivity through acoustic cavitation. rsc.org This method is known for its operational simplicity and ability to promote reactions at lower temperatures than conventional heating.

Enhanced Reaction Rates: Sonochemical methods have been shown to dramatically reduce reaction times for the synthesis of quinoline derivatives. For example, the O-alkylation of quinolinols, a reaction that could take 18 hours with conventional stirring, was completed in just 15 minutes under ultrasound irradiation, affording high yields and purity. mdpi.com

Green Chemistry Approach: Ultrasound-assisted synthesis is considered an environmentally friendly technique. rsc.org It often leads to higher yields, reduced by-product formation, and lower energy consumption compared to traditional heating methods. rsc.orgnih.gov

Three-Component Reactions: A one-pot, three-component reaction to synthesize 2-substituted quinolines using anilines, aldehydes, and ethyl 3,3-diethoxypropionate has been successfully carried out under ultrasound irradiation in water, using SnCl₂·2H₂O as a precatalyst. nih.gov

Reductive Amination Techniques for Aminoquinoline Formation

Reductive amination serves as a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. libretexts.orgmasterorganicchemistry.com This process involves two key steps: the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.org This technique is particularly valuable in the synthesis of aminoquinolines, offering a direct and controllable route to the target amine.

The general mechanism begins with the nucleophilic attack of an amine on a carbonyl carbon, which, after a series of proton transfer steps, leads to the formation of an imine (from ammonia (B1221849) or a primary amine) or an enamine (from a secondary amine). youtube.com This intermediate is then reduced using a suitable hydride reducing agent. libretexts.org

A critical aspect of successful reductive amination is the choice of the reducing agent. While powerful reagents like lithium aluminum hydride can reduce both the intermediate imine and the starting carbonyl compound, milder, more selective reagents are often preferred. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective because they are capable of reducing the protonated imine intermediate more rapidly than the initial ketone or aldehyde, allowing for a convenient one-pot reaction. masterorganicchemistry.com

In the context of producing primary amines, such as in the synthesis of aminoquinolines, the reaction can be performed using ammonia. Recent advancements have demonstrated the efficacy of iron-catalyzed reductive amination of ketones and aldehydes with aqueous ammonia, showcasing high functional group tolerance and the reusability of the catalyst.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrates | Key Features |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones, Imines | Common, requires separate imine formation and reduction steps. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Imines (in the presence of aldehydes/ketones) | Allows for one-pot synthesis; selective for the imine. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Imines (in the presence of aldehydes/ketones) | A less toxic alternative to NaBH₃CN for one-pot reactions. masterorganicchemistry.com |

Optimization of Synthetic Conditions for 3-Ethylquinolin-8-amine

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity. This involves a systematic approach to manipulating various parameters and developing effective purification strategies.

Reaction Parameters and Yield Enhancement

Optimizing the synthesis of quinoline derivatives involves fine-tuning several key reaction parameters. The choice of solvent, temperature, catalyst, and reaction time can significantly impact the outcome. For instance, in related syntheses of aminoquinolines, controlling the temperature between 60–80°C and using anhydrous solvents are crucial for preventing hydrolysis and improving efficiency.

Modern synthetic optimization often employs high-throughput screening and machine learning algorithms to rapidly identify the ideal conditions from a vast array of possibilities. beilstein-journals.org This can involve systematically varying parameters such as catalyst loading, reagent stoichiometry, and temperature to map the reaction landscape and find conditions that maximize yield and minimize byproducts. beilstein-journals.org For example, in reactions like the Buchwald-Hartwig amination, which can be used to form the C-N bond at the 8-position, the choice of ligand, base, and solvent is critical for achieving high yields.

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.net This technique can dramatically reduce reaction times from hours to minutes, offering a more efficient pathway for synthesizing compounds like quinoline derivatives. researchgate.net

Table 2: Key Parameters for Synthetic Optimization

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase speed but may lead to side reactions. | Systematically vary temperature to find the optimal balance between reaction rate and product purity. |

| Solvent | Influences reactant solubility, reaction mechanism, and can participate in the reaction. | Screen a range of solvents with varying polarities; anhydrous conditions are often preferred to prevent hydrolysis. |

| Catalyst | The choice and loading of the catalyst are critical for reaction efficiency and selectivity. | Test different catalysts (e.g., various metal complexes) and optimize the catalyst-to-substrate ratio. |

| Reagent Stoichiometry | The ratio of reactants can determine the extent of reaction and the formation of byproducts. | Vary the equivalents of reagents to drive the reaction to completion while minimizing excess that complicates purification. nih.gov |

Purification Strategies for Target Compound Isolation

Once the synthesis is complete, the crude product is a mixture containing the desired this compound, unreacted starting materials, reagents, and byproducts. Isolating the target compound in high purity requires effective purification techniques.

Flash column chromatography is the most common method for purifying organic compounds. amegroups.cnnih.gov This technique separates molecules based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) while being moved by a mobile phase (a solvent or solvent mixture). By carefully selecting the solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient), components of the mixture can be eluted separately, allowing for the isolation of the pure product. rsc.org

Recrystallization is another powerful purification technique, suitable for crystalline solid products. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a purer form while impurities remain dissolved in the solvent.

Table 3: Common Purification Techniques

| Technique | Principle of Separation | Typical Application |

|---|---|---|

| Flash Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). | Separation of complex mixtures; isolation of non-crystalline oils or solids. nih.govamegroups.cnrsc.org |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Purification of solid, crystalline compounds. |

| Extraction | Partitioning of a compound between two immiscible liquid phases based on solubility. | Initial workup to remove inorganic salts and water-soluble impurities. nih.govamegroups.cn |

Spectroscopic and Chromatographic Techniques for Structural Confirmation

After purification, the identity and purity of the synthesized this compound must be rigorously confirmed. This is achieved through a combination of spectroscopic and chromatographic methods that provide detailed information about the molecular structure and sample composition.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, specific signals would be expected for the aromatic protons on the quinoline ring, the protons of the ethyl group (a characteristic quartet and triplet), and the protons of the amine group. amegroups.cnnih.gov ¹³C NMR provides information on the carbon framework of the molecule. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, characteristic absorption bands would be expected for N-H stretching of the amine, C-H stretching of the aromatic and alkyl groups, and C=C and C=N stretching of the quinoline ring. rsc.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for assessing the purity of a compound. chromedia.org The sample is passed through a column under high pressure, and components are separated based on their interaction with the stationary phase. A detector, often UV-Vis, measures the absorbance of the eluting components, producing a chromatogram. A pure sample of this compound would ideally show a single, sharp peak. HPLC can also be coupled with mass spectrometry (LC-MS) for simultaneous separation and identification. mdpi.com

Gas Chromatography (GC): For volatile compounds, GC is an excellent method for purity analysis. Similar to HPLC, it separates components of a mixture, which are then detected. GC is often coupled with a mass spectrometer (GC-MS), providing definitive identification of the separated components based on their mass spectra. nih.gov

Table 4: Analytical Techniques for Structural Confirmation

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Elucidates the proton framework, chemical environments, and connectivity. nih.gov | Confirms the presence and arrangement of aromatic, ethyl, and amine protons. |

| ¹³C NMR | Reveals the carbon skeleton of the molecule. nih.gov | Confirms the number and type of carbon atoms in the quinoline and ethyl groups. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula (HRMS). nih.gov | Confirms the molecular weight corresponding to the formula C₁₁H₁₂N₂. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. nih.gov | Detects characteristic vibrations for N-H (amine), C-H (aromatic/aliphatic), and the quinoline ring. |

| HPLC | Assesses the purity of the sample and quantifies components. chromedia.orgmdpi.com | A single peak would indicate a high degree of purity. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Lithium aluminum hydride |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Hexane |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 3 Ethylquinolin 8 Amine and Analogs

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of quinoline (B57606) derivatives can be finely tuned by altering the substituents on the core structure. mdpi.com Even minor changes, such as modifying the position of a hydroxyl group, can significantly impact hydrogen-bonding capacity and lipophilicity, thereby shifting receptor affinity and metabolic stability. mdpi.com

The 8-aminoquinoline (B160924) scaffold is of significant pharmacological importance, most notably in the development of antimalarial drugs like primaquine. pharmacy180.comtaylorandfrancis.com The amino group at the 8-position is a critical feature for the biological activity of this class of compounds. taylorandfrancis.comslideshare.net It is understood that the 8-amino group can undergo autoxidation to generate reactive oxygen species (ROS), which can lead to cell-destructive oxidative stress in target organisms, such as malaria parasites. pharmacy180.com This mechanism involves interference with the parasite's mitochondrial membranes and DNA structure. taylorandfrancis.com The basicity of the 8-amino group, influenced by the electronic environment of the quinoline ring, is also a key factor in its interaction with biological targets. ontosight.ai

The bioactivity of the quinoline core is profoundly affected by the presence, type, and position of other substituents on the ring system. ijpsjournal.combiointerfaceresearch.com SAR studies have elucidated how different functional groups can enhance or diminish the therapeutic potential of quinoline derivatives.

Position 2: Alkyl groups at the C2 position have been found to be more advantageous for antineoplastic activity than aryl groups. mdpi.com

Position 4: The introduction of a substituent at position 4 can enhance a compound's potency against cancer cells. orientjchem.org

Position 5: A hydrophobic group at this position, such as a trimethoxyphenyl group, can contribute to potent anticancer activity. orientjchem.org

Position 6: A fluorine atom is often considered the optimal substituent at the C6 position for anticancer activity in certain quinolin-4-ones. mdpi.com

Position 7: This position is often crucial for direct interaction with biological targets like topoisomerase II. mdpi.com Substituents such as a chlorine atom or a methoxy (B1213986) group at C7 have been shown to improve antitumor activity. orientjchem.orgmdpi.com The introduction of aromatic rings at this position can also enhance anticancer properties. mdpi.com For antibacterial quinolones, substituents at C7 can influence the spectrum of activity, with piperazine (B1678402) favoring Gram-negative and pyrrolidine (B122466) favoring Gram-positive bacteria. mdpi.com

Table 1: Influence of Quinoline Ring Substituents on Biological Activity

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 2 | Alkyl groups | More advantageous for antineoplastic activity compared to aryl groups. | mdpi.com |

| 4 | Various substituents | Can enhance potency against cancer cells. | orientjchem.org |

| 5 | Hydrophobic groups (e.g., trimethoxyphenyl) | Contributes to potent anticancer activity. | orientjchem.org |

| 6 | Fluorine | Optimal for anticancer activity in some quinolin-4-ones. | mdpi.com |

| 7 | Chlorine, Methoxy group | Improves antitumor activity. | orientjchem.orgmdpi.com |

| 7 | Aromatic rings | Improves antitumor properties. | mdpi.com |

| 7 | Piperazine | Increases activity against Gram-negative bacteria. | mdpi.com |

| 7 | Pyrrolidine | Increases activity against Gram-positive bacteria. | mdpi.com |

| 8 | Hydroxy group | Contributes to potent anticancer activity. | orientjchem.org |

| 8 | Methoxy group | Improves antitumor properties. | mdpi.com |

Role of the 8-Amino Group in Pharmacological Modulation

Ligand-Target Binding Interactions and Structural Determinants

The therapeutic effects of quinoline derivatives stem from their interactions with specific biological macromolecules. nih.govnih.gov The structural features of these ligands, including the arrangement of substituents, dictate the nature and strength of these binding events. For instance, some quinoline-based antibiotics function by targeting bacterial DNA topoisomerases. ijpsjournal.com The 8-aminoquinolines, as exemplified by primaquine, are thought to interfere with parasitic DNA and disrupt mitochondrial membranes. taylorandfrancis.com

The binding is often stabilized by a network of non-covalent interactions. core.ac.uk Hydrogen bonds are particularly critical; for example, a hydroxyl group on the quinoline ring can act as a hydrogen bond donor, significantly influencing receptor affinity. mdpi.com The nitrogen atom within the quinoline ring itself can act as a hydrogen bond acceptor. The planarity of the quinoline ring system facilitates intercalation into DNA or stacking interactions, such as CH-π and XH-π (where X=N,O,S), within protein binding pockets. core.ac.ukontosight.ai The ethyl group at C3 and the amino group at C8 of 3-Ethylquinolin-8-amine contribute to the molecule's specific shape and electronic properties, which determine its complementarity to a target binding site.

QSAR Model Development for this compound Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.trijaems.com For quinoline derivatives, QSAR studies help in predicting the activity of new, unsynthesized analogs, thereby accelerating the drug discovery process. dergipark.org.tr These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression, to find the best correlation with the observed biological activity. researchgate.netresearchgate.net

The development of a robust QSAR model hinges on the selection of appropriate molecular descriptors that capture the structural features relevant to biological activity. ijaems.com These descriptors can be calculated using various computational chemistry methods, including Density Functional Theory (DFT). dergipark.org.trresearchgate.net They are broadly categorized into electronic, hydrophobic, steric, and topological parameters.

Table 2: Common Physicochemical Descriptors in QSAR Analyses of Quinoline Derivatives

| Descriptor Category | Descriptor Name | Symbol/Abbreviation | Description | Reference |

|---|---|---|---|---|

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability of a molecule. | dergipark.org.trresearchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability of a molecule. | dergipark.org.trresearchgate.net | |

| Dipole Moment | μ | Measures the polarity of the molecule. | dergipark.org.trresearchgate.net | |

| Ionization Potential | IP | The energy required to remove an electron. | dergipark.org.trdergipark.org.tr | |

| Electron Affinity | EA | The energy released when an electron is added. | dergipark.org.trdergipark.org.tr | |

| Electronegativity | χ | The ability of an atom to attract shared electrons. | dergipark.org.trdergipark.org.tr | |

| Hydrophobic | Octanol-Water Partition Coefficient | logP / cLogP | Measures the lipophilicity of a compound. | dergipark.org.trijaems.com |

| Lipophilic Ligand Efficiency | LLE | Assesses compound quality by relating potency and lipophilicity. | ijaems.com | |

| Steric/Topological | Molecular Volume | Vm | The volume occupied by the molecule. | dergipark.org.trresearchgate.net |

| Molar Refractivity | MR | Relates to molecular volume and polarizability. | researchgate.netscielo.org.za | |

| Total Surface Area | TSA | The total solvent-accessible surface area of the molecule. | ijaems.com |

For a series of this compound analogs, these descriptors would be calculated for each derivative with varying substituents at other positions. The resulting data matrix would then be analyzed to build a QSAR model that could quantitatively predict the biological activity, guiding the synthesis of more potent and selective compounds.

Statistical Validation of QSAR Models

The robustness and predictive capacity of Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs are critically assessed through rigorous statistical validation. This process ensures that the developed models are not a result of chance correlations and can reliably predict the biological activity of new, untested compounds. Validation is typically performed using both internal and external methods.

Internal validation assesses the stability and predictive power of a model within the original dataset used to create it. A common technique is the leave-one-out (LOO) cross-validation, where a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal consistency. A q² value greater than 0.5 is generally considered indicative of a good predictive model. For instance, in a 3D-QSAR study on 2,4-disubstituted quinoline derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) models yielded q² values of 0.677 and 0.741, respectively, indicating statistically significant models. nih.gov

Another internal validation metric is the non-cross-validated correlation coefficient (r²), which measures the goodness of fit for the training set data. While a high r² is desirable, it can sometimes be misleading as it may reflect overfitting. Therefore, it is considered in conjunction with q². For example, a study on 7-substituted 4-aminoquinolines reported a CoMFA model with a q² of 0.509 and an r² of 0.992. rjptonline.org While the r² is very high, the q² provides a more realistic measure of the model's predictive ability.

External validation provides a more stringent test of a model's predictive power by using it to predict the activity of an external test set of compounds that were not used in the model's development. The predictive ability is often quantified by the predicted r² (pred_r²). A pred_r² value greater than 0.6 is often considered a benchmark for a reliable predictive model. In a study of 4-amino-7-chloroquinolines, a 2D QSAR model developed for the Dd2 strain of P. falciparum showed a pred_r² of 0.7258, while a model for the HB3 strain had a pred_r² of 0.7463, demonstrating good external predictivity for both. arabjchem.org Similarly, a comprehensive study on a large set of quinoline derivatives against P. falciparum reported r²test values of 0.878 for CoMFA and 0.876 for CoMSIA models, indicating excellent predictive performance on an external set. dntb.gov.uamdpi.comnih.gov

Y-randomization is another validation technique where the biological activity values (Y-variable) are randomly shuffled, and a new QSAR model is developed using the original independent variables. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower q² and r² values, confirming that the original correlation was not due to chance.

The table below summarizes the statistical validation parameters from various QSAR studies on quinoline derivatives, which are structurally related to this compound.

| QSAR Model Type | Compound Series | q² | r² | pred_r² | Reference |

| CoMFA | 2,4-Disubstituted quinolines | 0.677 | 0.969 | - | nih.gov |

| CoMSIA | 2,4-Disubstituted quinolines | 0.741 | 0.962 | - | nih.gov |

| 2D-QSAR (GA-MLR) | 7-Chloro-4-aminoquinolines (Dd2 strain) | 0.8349 | 0.9188 | 0.7258 | arabjchem.org |

| 2D-QSAR (SW-MLR) | 7-Chloro-4-aminoquinolines (HB3 strain) | 0.8089 | 0.9024 | 0.7463 | arabjchem.org |

| 3D-QSAR (PLSR) | PfM18AAP inhibitors | - | 0.88 | 0.6101 | nih.gov |

| CoMFA | Quinoline derivatives vs. P. falciparum | > 0.5 | - | 0.878 | dntb.gov.uamdpi.comnih.gov |

| CoMSIA | Quinoline derivatives vs. P. falciparum | > 0.5 | - | 0.876 | dntb.gov.uamdpi.comnih.gov |

| 2D-QSAR | Quinoline derivatives vs. P. falciparum | > 0.5 | - | 0.845 | dntb.gov.uamdpi.comnih.gov |

Predictive Applications of QSAR in Compound Design and Prioritization

Once a QSAR model for this compound and its analogs has been rigorously validated, it becomes a powerful tool for the rational design and prioritization of novel, potentially more potent compounds. These predictive applications streamline the drug discovery process, reducing the time and resources required for synthesis and experimental testing.

A key application of predictive QSAR is in the in silico screening of virtual compound libraries. Researchers can generate a large library of virtual analogs of this compound by modifying its structure, for example, by introducing different substituents at various positions of the quinoline ring or altering the ethyl group at position 3. The validated QSAR model is then used to predict the biological activity of these virtual compounds. This allows for the rapid identification of a smaller, more manageable set of promising candidates for chemical synthesis and subsequent biological evaluation. For instance, a 3D-QSAR study on 2,4-disubstituted quinoline derivatives led to the design of two series of 40 new compounds with either amide or secondary amine linkers at the C4 position. The CoMFA and CoMSIA models were used to predict their activity, guiding the selection of the most promising candidates for synthesis. nih.gov

QSAR models also provide valuable insights into the structure-activity relationship by identifying the key molecular features that influence biological activity. acs.org For example, CoMFA and CoMSIA models generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for activity. In a study of 7-substituted 4-aminoquinoline (B48711) derivatives, CoMFA and CoMSIA contour maps provided insights into the quantitative role of these chemical features, which can guide the design of new drugs. rjptonline.org This information allows medicinal chemists to make targeted modifications to the lead structure to enhance its interaction with the biological target. A study on imidazolopiperazine derivatives, for example, used a 3D-QSAR PLSR model to identify that steric and electrostatic interactions were crucial for antimalarial activity, which then guided the generation of a computational library of new potential inhibitors. researchgate.net

Furthermore, QSAR models can be used to prioritize compounds for synthesis. Based on the predicted activities from the QSAR model, compounds can be ranked, and those with the highest predicted potency can be selected for synthesis first. This prioritization ensures that laboratory efforts are focused on the compounds most likely to succeed. In a study on imidazolopiperazine derivatives, a 3D QSAR PLSR model was applied to a computational library, resulting in the identification of the top 10 novel lead molecules for antimalarial activity. researchgate.net Similarly, a combined 3D-QSAR, pharmacophore, and docking approach successfully identified 10 novel inhibitors from a library for the PfM18AAP enzyme, with two new inhibitors being derivatives of 8-aminoquinoline. nih.gov

The table below provides examples of how QSAR models for quinoline analogs have been applied in the design and prioritization of new compounds.

| QSAR Model Application | Compound Series | Outcome | Reference |

| Design of New Analogs | 2,4-Disubstituted quinolines | Designed 40 new derivatives with amide and secondary amine linkers based on 3D-QSAR insights. | nih.gov |

| Prioritization for Synthesis | Imidazolopiperazine derivatives | A computational library was screened using a 3D QSAR model to identify the top 10 novel lead molecules. | researchgate.net |

| Identification of Novel Inhibitors | 8-Aminoquinoline derivatives | A combined computational approach identified two novel 8-aminoquinoline derivatives as inhibitors of PfM18AAP. | nih.gov |

| Experimental Validation of Predictions | Quinoline derivatives | Ten new quinoline derivatives were synthesized and evaluated, showing a good correlation between predicted and experimental antimalarial activity. | dntb.gov.uamdpi.com |

Advanced Computational and Theoretical Investigations of 3 Ethylquinolin 8 Amine

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 3-Ethylquinolin-8-amine) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for proposing the molecular mechanism of action of a ligand. nih.govnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy.

While direct molecular docking studies for this compound are not prominently reported, research on structurally related quinoline (B57606) derivatives demonstrates the utility of this approach. For instance, docking studies on various quinoline compounds have been used to predict their binding affinity and interactions with targets like enzymes and proteins involved in cancer and microbial diseases. nih.gov

A primary outcome of molecular docking is the identification of the most probable binding site on the target protein and the specific molecular interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine group in this compound) and acceptors (like oxygen or nitrogen atoms in amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions, such as the ethyl group and the quinoline ring system, and hydrophobic pockets in the protein.

Pi-Pi Stacking: Aromatic rings, like the quinoline core, can stack with aromatic amino acid residues such as Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP). researchgate.net

Van der Waals Forces: General attractive or repulsive forces between atoms.

For a hypothetical docking of this compound, one would expect the amino group at position 8 and the quinoline nitrogen at position 1 to be key sites for hydrogen bonding. The ethyl group at position 3 would likely engage in hydrophobic interactions.

To illustrate, docking studies on a different compound, (2-chloro-8-ethylquinolin-3-yl)-5-phenyl-1,7a-dihydrothiazolo[2,3-c][1,2,4] triazole, against cancer cell lines predicted its binding interactions and helped rationalize its activity. nih.gov Similarly, studies on 8-methylquinolin-4-amine (B1283697) revealed potential hydrogen bonding between its amine group and residues like Histidine in a target enzyme's active site.

Table 1: Illustrative Key Molecular Interactions for Quinoline Derivatives with Protein Targets (Hypothetical for this compound)

| Interaction Type | Potential Interacting Group on this compound | Example Interacting Amino Acid Residues |

| Hydrogen Bond Donor | 8-Amine (-NH2) | Aspartate (Asp), Glutamate (Glu) |

| Hydrogen Bond Acceptor | 1-Quinoline Nitrogen | Serine (Ser), Threonine (Thr), Lysine (Lys) |

| Pi-Pi Stacking | Quinoline Ring System | Phenylalanine (Phe), Tyrosine (Tyr) |

| Hydrophobic | 3-Ethyl Group, Benzene (B151609) portion of Quinoline | Leucine (Leu), Valine (Val), Alanine (Ala) |

This table is illustrative and based on general principles of molecular interactions and findings for related quinoline compounds. Specific interactions for this compound would depend on the specific protein target.

By understanding the binding mode, researchers can propose a molecular mechanism of action. For example, if this compound were to dock into the active site of an enzyme, it could act as a competitive inhibitor, preventing the natural substrate from binding. The binding energy (often expressed in kcal/mol) calculated from docking simulations provides an estimate of the ligand's binding affinity; a lower binding energy generally suggests a more stable complex and potentially higher potency. For related quinoline derivatives, mechanisms such as the disruption of bacterial DNA synthesis or the inhibition of signaling pathways like PI3K/AKT/mTOR in cancer cells have been proposed based on computational and experimental data.

Identification of Key Binding Sites and Molecular Interactions

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. acs.org DFT provides detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a molecule's chemical behavior and its interactions with biological targets. irjweb.comdoi.org

The electronic structure of a molecule is key to its reactivity. Two of the most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and is associated with the ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the innermost orbital without electrons and is associated with the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This is often associated with higher chemical reactivity and bioactivity. researchgate.net

While specific DFT calculations for this compound are not found in the reviewed literature, studies on similar molecules provide reference points. For example, DFT calculations on a triazine derivative showed a HOMO-LUMO gap of 4.4871 eV. irjweb.com For a quinoline derivative known as TMQ, the calculated HOMO-LUMO energy gap was 4.078 eV. researchgate.net

The Molecular Electrostatic Potential (MEP) is another product of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. For this compound, the region around the nitrogen atoms would be expected to be electronegative, while the hydrogen atoms of the amine group would be electropositive.

Table 2: Representative Quantum Chemical Properties of Quinoline-like Molecules from DFT Studies

| Compound/Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Quinoline (General) | -6.646 | -1.816 | 4.83 | ntu.edu.iq |

| TMQ (Quinoline deriv.) | -6.164 | -2.086 | 4.078 | researchgate.net |

| Triazine derivative | -6.297 | -1.810 | 4.487 | irjweb.com |

Note: This table presents data for related heterocyclic compounds to illustrate typical values. The exact values for this compound would require specific calculation.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org For this compound, a key flexible bond is the C-C bond connecting the ethyl group to the quinoline ring.

By rotating this bond and calculating the potential energy at each step, an energetic profile can be generated. This profile shows which conformations are most stable (lowest energy). The stability is influenced by factors like:

Torsional Strain: Resistance to bond twisting.

Steric Strain: Repulsive interactions when atoms or groups are forced too close together. libretexts.org

The lowest energy conformation is the most likely to be present at equilibrium and is often the one that binds to a biological target. While specific energetic profiles for this compound are unavailable, conformational analysis of similar molecules shows that steric hindrance plays a major role in determining the preferred shape. For example, in n-butane, the 'anti' conformation, where the large methyl groups are furthest apart, is the most stable. libretexts.org A similar principle would apply to this compound, where the ethyl group would likely orient itself to minimize steric clash with the rest of the quinoline ring.

Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potentials)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from molecular docking. mdpi.com An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. nih.gov

When applied to a ligand-protein complex, MD simulations can:

Assess Complex Stability: By running a simulation for several nanoseconds or longer, one can observe whether the ligand remains stably bound in the active site or if it dissociates.

Reveal Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can track these changes, providing insight into the mechanism of action, such as induced fit.

Analyze Water Molecule Roles: MD can show how water molecules in the binding site mediate interactions between the ligand and the protein.

Although no specific MD simulation studies on this compound were identified, this technique is a standard and powerful tool in computational drug design. mdpi.com For example, MD simulations have been used to confirm the stability of predicted binding modes from docking and to analyze the dynamics of inhibitor binding to protein targets. nih.gov A hypothetical MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated box of water, and then running the simulation to observe the trajectory of all atoms over time. Analysis of this trajectory would provide a deeper understanding of the binding stability and dynamics.

Conformational Stability and Dynamics in Simulated Biological Environments

The conformational landscape of this compound is a critical determinant of its biological activity, governing its ability to interact with molecular targets. Advanced computational methods, particularly molecular dynamics (MD) simulations, provide a powerful lens through which to explore the conformational stability and dynamics of this compound in environments that mimic physiological conditions. Such simulations can reveal the preferred spatial arrangements of the molecule, the energetic barriers between different conformations, and the influence of the surrounding medium—such as aqueous solution or a lipid bilayer—on its structural preferences.

MD simulations of this compound in an aqueous environment are instrumental in understanding its behavior in the cytoplasm or extracellular space. These simulations typically model the compound at the center of a periodic box filled with water molecules, allowing for the observation of its dynamic behavior over time. Key parameters analyzed from these simulations include the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the molecule's conformation, and the root-mean-square fluctuation (RMSF) of individual atoms, which highlights regions of flexibility. For this compound, the ethyl group at the 3-position and the amine group at the 8-position are of particular interest, as their flexibility can significantly impact receptor binding.

To further investigate the behavior of this compound in a more complex biological environment, MD simulations within a lipid bilayer are often performed. These simulations are particularly relevant for understanding how the compound might interact with or permeate cell membranes. rsc.orgnih.govnih.govsilicos-it.be The amphipathic nature of this compound, with its largely hydrophobic quinoline core and the polar amine group, suggests that it may adopt specific orientations at the water-lipid interface or within the hydrophobic core of the membrane. Analysis of these simulations can reveal the preferred depth of insertion of the molecule into the bilayer, its orientation relative to the membrane normal, and any induced changes in the lipid packing or membrane thickness.

The conformational stability of this compound can be further elucidated by constructing a free energy landscape (FEL) from the MD simulation data. biorxiv.orgplos.orgnih.govresearchgate.netcam.ac.uk The FEL provides a map of the conformational space accessible to the molecule, with low-energy basins corresponding to stable or metastable conformations and the transition states between them represented by energy barriers. By projecting the high-dimensional trajectory data onto a few relevant collective variables, such as key dihedral angles, the FEL can offer a clear visualization of the dominant conformational states and the pathways for interconversion between them. This information is invaluable for understanding the dynamic equilibrium of different conformers and how this equilibrium might be shifted upon interaction with a biological target.

The following table presents hypothetical data from a representative MD simulation of this compound in a simulated aqueous environment.

| Simulation Parameter | Value |

| Simulation Time | 200 ns |

| Solvent Model | TIP3P Water |

| Temperature | 310 K |

| Pressure | 1 atm |

| Average RMSD (backbone) | 1.5 ± 0.3 Å |

| Average RMSF (ethyl group) | 2.1 ± 0.4 Å |

| Average RMSF (amine group) | 1.8 ± 0.2 Å |

Biological Activity Spectrum and Mechanistic Studies of 3 Ethylquinolin 8 Amine

Anti-inflammatory and Immunomodulatory Effects

Without dedicated scientific inquiry into the biological effects of 3-Ethylquinolin-8-amine, any article on its activity would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research is required to determine if this compound possesses any of the biological activities outlined.

No Scientific Data Available for this compound

Following a comprehensive search of available scientific literature, no research or data could be found regarding the biological activity spectrum and mechanistic studies of the chemical compound this compound. The extensive search included queries aimed at uncovering information on its potential anti-inflammatory, anticancer, or enzyme-inhibiting properties as per the requested outline.

The absence of any published studies on this compound makes it impossible to provide a scientifically accurate and informative article on its biological functions. Generating content for the specified sections—Modulation of Inflammatory Signaling Pathways, Interactions with Immune System Components, Anticancer Activity and Cellular Processes, and Enzyme Inhibition Studies—would require speculation and fabrication of data, which falls outside the scope of providing factual and reliable information.

Therefore, the requested article cannot be generated at this time due to the lack of foundational research on this specific compound.

Enzyme Inhibition Studies

Cholinesterase Enzyme Inhibition Profiles (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are key targets in the management of neurodegenerative diseases. While numerous quinoline (B57606) derivatives have been investigated as cholinesterase inhibitors, specific IC50 values and detailed inhibition profiles for this compound are not documented in published studies. Research on the broader class of 8-aminoquinolines indicates that this structural motif is a viable scaffold for developing cholinesterase inhibitors. For instance, various derivatives of 8-aminoquinoline (B160924) have been synthesized and evaluated for their ability to inhibit both AChE and BChE, showing a range of potencies that depend on the nature and position of substituents on the quinoline ring and the side chain at the 8-amino position. However, without direct experimental evaluation of this compound, its specific activity remains unknown.

Glycosidase Enzyme Inhibition (Alpha-Amylase, Alpha-Glucosidase)

Inhibition of glycosidase enzymes like alpha-amylase and alpha-glucosidase is a critical strategy for managing postprandial hyperglycemia in diabetes. The potential of this compound to act as an inhibitor for these enzymes has not been specifically reported. Studies on other quinoline derivatives have shown that the quinoline nucleus can be a core structure for potent alpha-glucosidase inhibitors. The inhibitory activity is often influenced by the specific substitution pattern, which affects the molecule's interaction with the enzyme's active site. There is currently no available data, including IC50 values, to characterize the inhibitory effects of this compound on alpha-amylase or alpha-glucosidase.

Monoamine Oxidase (MAO-B) and Catechol-O-methyltransferase (COMT) Modulation

Monoamine oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT) are important enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a therapeutic approach for neurodegenerative and psychiatric disorders. The 8-aminoquinoline scaffold is known to be a source of MAO inhibitors. For example, certain 5-phenoxy-8-aminoquinoline analogs have been shown to be potent inhibitors of both MAO-A and MAO-B, with some exhibiting selectivity for MAO-B. Despite this, specific inhibitory concentrations (IC50) or modulation data for this compound against either MAO-B or COMT have not been published.

Antioxidant Mechanisms and Radical Scavenging Potential

The antioxidant capacity of a compound is a measure of its ability to neutralize harmful free radicals. Common assays to determine this include DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. While the related 8-hydroxyquinoline (B1678124) derivatives are well-known for their antioxidant and metal-chelating properties, there is a lack of specific published data on the antioxidant potential of this compound. mdpi.com Consequently, its IC50 values for DPPH and ABTS radical scavenging, as well as its ferric reducing antioxidant power (FRAP) and metal chelating activities, have not been characterized.

Future Directions and Translational Research Potential for 3 Ethylquinolin 8 Amine

Design and Synthesis of Novel 3-Ethylquinolin-8-amine Analogs with Enhanced Bioactivity

The future development of this compound as a lead compound is highly dependent on the strategic design and synthesis of new analogs with improved biological activity. Research in this area will focus on structure-activity relationship (SAR) studies to identify modifications that enhance potency and selectivity. Key synthetic strategies will involve modifications at the quinoline (B57606) core, the ethyl group, and the amine functionality.

Approaches to analog synthesis include:

Modification of the Amine Group: The primary amine at the 8-position is a prime site for modification. Acylation or reaction with various alkyl halides can produce a library of N-substituted derivatives. mdpi.com For instance, creating N-(2-arylethyl)quinolin-3-amine analogs has shown promise in developing anti-mycobacterial agents. mdpi.com Similarly, the synthesis of hydrazone derivatives from related quinoline structures has been explored for anti-inflammatory and antioxidant activities. ajrconline.org

Functionalization of the Quinoline Ring: The quinoline scaffold itself can be modified. For example, the introduction of different substituents on the benzene (B151609) or pyridine (B92270) ring of the quinoline nucleus can significantly alter the electronic properties and, consequently, the bioactivity. Creating hybrid molecules, such as combining the quinoline scaffold with other pharmacologically active moieties like β-carbolines or coumarins, represents a promising strategy to develop compounds with novel mechanisms of action or enhanced efficacy. mdpi.comresearchgate.net

Advanced Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes is crucial. This includes employing green catalysts, such as ionic liquids, or using microwave-assisted synthesis to shorten reaction times and improve yields, which have been noted as challenges in the synthesis of some ethyl-substituted quinolines. vulcanchem.com Catalytic methods, such as the Buchwald-Hartwig amination, have been successfully used for synthesizing related quinolin-3-amine analogs. mdpi.com Furthermore, enantioselective C-H amidation of related structures like 8-ethylquinoline (B27807) has been reported, opening avenues for creating chiral analogs with potentially distinct biological profiles. acs.org

Table 1: Synthetic Strategies for this compound Analogs

| Strategy | Description | Potential Outcome |

|---|---|---|

| N-Alkylation/Acylation | Modification of the 8-amino group with various alkyl or acyl chains. | Enhanced lipophilicity, altered binding interactions, and potentially new biological targets. |

| Hybrid Molecule Synthesis | Covalent linking of the quinoline scaffold to other bioactive molecules (e.g., coumarins, β-carbolines). | Development of compounds with dual-action or synergistic effects. mdpi.comresearchgate.net |

| Ring Substitution | Introduction of substituents (e.g., halogens, methoxy (B1213986) groups) onto the quinoline core. | Modulation of electronic properties and metabolic stability. |

| Catalytic C-H Functionalization | Direct functionalization of C-H bonds on the quinoline ring or ethyl group. | Efficient creation of diverse analogs that are difficult to access through traditional methods. acs.org |

Development of Advanced Delivery Systems for Targeted Research

To maximize the therapeutic potential and facilitate targeted research of this compound and its future analogs, the development of advanced delivery systems is essential. These systems can improve solubility, enhance bioavailability, and enable targeted delivery to specific cells or tissues, thereby increasing efficacy and minimizing potential off-target effects.

Future research in this domain will likely focus on:

Nanoparticle-based Formulations: Encapsulating the compound within nanoparticles is a well-established strategy to improve drug delivery. lookchem.com For a related compound, (2-chloro-8-ethylquinolin-3-yl)-5-phenyl-1,7a-dihydrothiazolo[2,3-c] vulcanchem.comlookchem.comCurrent time information in Bangalore, IN. triazole, a nanoconjugate drug-delivery system was developed using D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS). nih.govresearchgate.net This approach created nanoparticles that enhanced cellular uptake and therapeutic potential. researchgate.net

Polymeric Micelles: Amphiphilic block copolymers can self-assemble into polymeric micelles that can encapsulate hydrophobic compounds like quinoline derivatives. These systems can increase the aqueous solubility of the drug and provide a platform for targeted delivery by attaching specific ligands to the micelle surface.

Liposomal Formulations: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic compounds. They are biocompatible and can be modified for extended circulation times and targeted delivery.

Table 2: Advanced Delivery Systems for Quinoline Derivatives

| Delivery System | Description | Advantages for Research |

|---|---|---|

| Polymeric Nanoparticles | Solid colloidal particles where the compound is entrapped or encapsulated. | Improved stability, controlled release, potential for surface modification for targeting. lookchem.com |

| Nanoconjugates | Covalent attachment of the compound to a carrier molecule, such as TPGS. | Enhanced solubility and bioavailability, improved cellular uptake. nih.govresearchgate.net |

| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. | Biocompatibility, ability to carry both hydrophilic and hydrophobic payloads, reduced systemic toxicity. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant challenge in drug development is elucidating the precise mechanism of action. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding how this compound and its analogs affect biological systems. nih.gov This holistic view can help identify primary targets, off-target effects, and downstream signaling pathways. nih.gov

The multi-omics pipeline for this compound would involve:

Data Generation: Treating relevant cell lines or model organisms with the compound and collecting samples for high-throughput analysis across different omics layers. nih.gov

Integrative Analysis: Employing computational and bioinformatic tools to integrate these diverse datasets. nih.gov This can reveal correlations between changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), providing a comprehensive picture of the cellular response. cmbio.io

Mechanistic Insights: Using the integrated data to identify perturbed pathways, predict drug targets, and discover potential biomarkers for efficacy. jci.org For example, this approach could reveal if the compound's effects are mediated through pathways like JAK/STAT signaling or complement and coagulation cascades, which have been identified in other multi-omics studies. jci.org

Table 3: Application of Multi-Omics in this compound Research

| Omics Layer | Data Type | Potential Insights |

|---|---|---|

| Genomics | DNA sequence variations | Identification of genetic factors influencing sensitivity or resistance. |

| Transcriptomics | mRNA and non-coding RNA expression | Understanding of gene expression changes and regulatory networks affected by the compound. jci.org |

| Proteomics | Protein abundance and post-translational modifications | Identification of direct protein targets and downstream signaling cascades. jci.org |

| Metabolomics | Small molecule metabolite profiles | Revealing alterations in metabolic pathways and cellular energy status. cmbio.io |

Exploration of Polypharmacological Applications

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized paradigm in drug discovery. The quinoline scaffold is known to be "privileged," meaning it can serve as a basis for ligands targeting a variety of receptors and enzymes. For instance, different quinoline derivatives have demonstrated antimalarial, antimicrobial, and anticancer activities, suggesting a broad biological activity profile.

Future research should systematically explore the polypharmacological potential of this compound and its analogs. This involves:

Broad-Spectrum Screening: Testing the compounds against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

Phenotypic Screening: Utilizing high-content screening in various disease models (e.g., cancer cell panels, microbial cultures) to identify unexpected therapeutic applications.

Deconvolution of Targets: For compounds showing interesting phenotypic effects, target deconvolution techniques (e.g., affinity chromatography, proteomics) can be used to identify the specific molecular targets responsible for the observed activity. The study of natural products with complex structures that bind to multiple targets can provide a framework for this exploration. mdpi.com

Table 4: Potential Polypharmacological Targets for Quinoline Derivatives

| Target Class | Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | Tyrosine kinases, Serine/threonine kinases | Oncology, Inflammation |

| DNA/RNA | Intercalators, Groove binders | Infectious Diseases, Oncology mdpi.com |

| Microbial Enzymes | Dihydropteroate synthase, DNA gyrase | Antibacterial, Antifungal |

| Parasitic Targets | Heme detoxification pathway | Antimalarial |

Collaborative Research Opportunities and Interdisciplinary Approaches

Advancing the research on this compound from a promising chemical entity to a translational candidate will require extensive collaboration across multiple scientific disciplines. The complexity of modern drug discovery necessitates an interdisciplinary approach, integrating expertise from various fields.

Key areas for collaboration include:

Chemistry and Computational Science: Synthetic chemists can collaborate with computational chemists to design novel analogs with improved drug-like properties, using in silico models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction before synthesis. vulcanchem.comresearchgate.net

Materials Science and Pharmacology: The development of advanced delivery systems requires the expertise of materials scientists and nanotechnologists working alongside pharmacologists to test the in vitro and in vivo performance of these formulations. nih.gov

Biology and Bioinformatics: Multi-omics studies are inherently collaborative, requiring biologists to perform the experiments and bioinformaticians and data scientists to analyze and interpret the large datasets. nih.govjci.org

Medicinal Chemistry and Clinical Research: As promising candidates emerge, collaboration with clinicians will be essential to design relevant preclinical studies and eventually translate the findings into clinical applications. The design of chiral iron compounds and manganese complexes incorporating quinoline-amine ligands for catalysis also points to potential collaborations with organometallic and inorganic chemists to explore novel applications. researchgate.netresearchgate.netcsic.es

By fostering these interdisciplinary partnerships, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new therapeutic strategies.

Q & A

Advanced Research Question

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria, with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assay using human cancer cell lines (e.g., HeLa), normalizing to untreated cells and doxorubicin as a reference .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, including vehicle controls (DMSO <0.1%) to rule out solvent effects .

What are the key considerations for handling and storing this compound to ensure stability?

Basic Research Question

- Storage : Under inert gas (argon) at –20°C to prevent oxidation.

- Handling : Use gloves and fume hoods due to potential irritancy (no explicit toxicity data, but analogous quinolines show moderate hazards) .

- Stability monitoring : Regular HPLC analysis to detect degradation products (e.g., quinoline-N-oxides) .

How can substituent effects on the quinoline ring modulate the electronic properties of this compound?

Advanced Research Question

The ethyl group at position 3 exerts electron-donating effects , altering:

- HOMO-LUMO gaps : Calculated via DFT studies (e.g., Gaussian software).

- Acid-base behavior : pKa shifts in the amine group (~8.5–9.0) compared to unsubstituted quinolines (~10.2) .

Substituent positioning impacts π-backbonding in metal complexes, which can be probed via IR spectroscopy (C=N stretching frequencies) .

What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

Advanced Research Question

- Density Functional Theory (DFT) : Optimize transition states for reactions like nucleophilic substitution or metal coordination.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar vs. nonpolar solvents) .

- QSPR models : Correlate substituent electronic parameters (Hammett σ) with experimental rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.